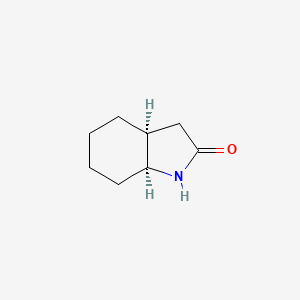

(3aS,7aS)-Octahydro-2H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3aS,7aS)-Octahydro-2H-indol-2-one” is a chemical compound with the molecular formula C8H13NO. It is a complex structure that contains a total of 24 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 secondary amide .

Molecular Structure Analysis

The molecular structure of “(3aS,7aS)-Octahydro-2H-indol-2-one” is quite complex. It contains a total of 24 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 secondary amide .Aplicaciones Científicas De Investigación

Synthesis and Application in Organic Chemistry

(3aS,7aS)-Octahydro-2H-indol-2-one derivatives have been synthesized through various methods, indicating their significance in organic synthesis. For instance, they have been obtained from 2-aminophenethyl alcohols using ruthenium-catalyzed dehydrogenative N-heterocyclization. The synthesized indole derivatives are seen as promising due to their potential applications in different chemical domains (Tsuji, Kotachi, Huh & Watanabe, 1990). Another study focused on synthesizing and analyzing novel indole derivatives, emphasizing their varied applications across different fields. The research combined experimental and computational insights to explore the molecules' potential, particularly in nonlinear optical (NLO) related high-tech applications (Tariq et al., 2020).

Pharmaceutical and Biological Applications

Several studies have highlighted the potential of (3aS,7aS)-Octahydro-2H-indol-2-one derivatives in pharmacological applications. For instance, a series of (R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one derivatives was synthesized and evaluated as novel inhibitors of dipeptidyl peptidase-4 (DPP-4), showing promise for the treatment of type 2 diabetes (Wang et al., 2014). Furthermore, novel ecofriendly fungicides and bactericides of indole-2,3-dione derivatives were synthesized, demonstrating significant pharmacodynamic significance with potential growth inhibiting capabilities against various fungal and bacterial strains (Singh & Nagpal, 2005).

Chemical Analysis and Separation Techniques

In the field of chemical analysis and separation, (3aS,7aS)-Octahydro-2H-indol-2-one derivatives play a pivotal role. A study developed a rapid, economical, and reliable stability-indicating reverse phase HPLC method for quantitative determination of all isomers related to Octahydro-1H-indole-2-carboxylic acid and its related substances, showcasing the compound's importance in quality control and analytical chemistry (Vali, Kumar, Sait & Garg, 2012).

Mecanismo De Acción

Target of Action

The compound is a small molecule and belongs to the class of organic compounds known as L-alpha-amino acids .

Mode of Action

It is known that the compound is an intermediate in the synthesis of perindopril .

Biochemical Pathways

As an intermediate in the synthesis of Perindopril, it may play a role in the biochemical pathways related to the action of Perindopril .

Result of Action

As an intermediate in the synthesis of Perindopril, it may contribute to the therapeutic effects of Perindopril .

Action Environment

It is soluble in methanol and water, and it should be stored in a cool place, away from strong oxidizing agents, and at -20°c .

Propiedades

IUPAC Name |

(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydroindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-5-6-3-1-2-4-7(6)9-8/h6-7H,1-5H2,(H,9,10)/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOOVKOSROWXAZ-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aS,7aS)-Octahydro-2H-indol-2-one | |

CAS RN |

1195-13-7 |

Source

|

| Record name | rac-(3aR,7aR)-octahydro-1H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2605618.png)

![3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2605627.png)

![5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2605634.png)

![2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione](/img/structure/B2605637.png)